ethyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyrazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl 2-amino-3-thiophenecarboxylate in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of a pyrazole ring.
Methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both a pyrazole ring and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H13N3O2S |
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Molecular Weight |
251.31 g/mol |
IUPAC Name |
ethyl 2-amino-4-(1-methylpyrazol-4-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2S/c1-3-16-11(15)9-8(6-17-10(9)12)7-4-13-14(2)5-7/h4-6H,3,12H2,1-2H3 |
InChI Key |
DEJGOFPLOOPDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CN(N=C2)C)N |
Origin of Product |
United States |
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